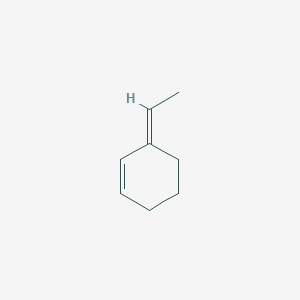
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate, commonly known as cortisone acetate, is a synthetic glucocorticoid hormone that is widely used in medical research for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisol, the primary glucocorticoid hormone in humans.
Mechanism of Action
Cortisone acetate acts by binding to glucocorticoid receptors in cells and modulating gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. It also suppresses the immune system by inhibiting the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
Cortisone acetate has a number of biochemical and physiological effects, including:
- Anti-inflammatory: Cortisone acetate reduces inflammation by suppressing the production of pro-inflammatory cytokines.
- Immunosuppressive: Cortisone acetate suppresses the immune system by inhibiting the activation and proliferation of immune cells.
- Metabolic effects: Cortisone acetate can cause a range of metabolic effects, including increased blood glucose levels, decreased bone density, and increased risk of infection.
Advantages and Limitations for Lab Experiments
Cortisone acetate has several advantages for laboratory experiments, including its well-established mechanism of action and the availability of a range of commercially available derivatives. However, it also has limitations, such as the potential for non-specific effects and the need for careful dosing to avoid toxic effects.
Future Directions
There are several potential future directions for research on cortisone acetate, including:
- Development of new derivatives with improved efficacy and reduced side effects.
- Investigation of the role of cortisone acetate in the treatment of autoimmune diseases and other inflammatory conditions.
- Exploration of the potential for cortisone acetate to modulate the gut microbiome and its effects on overall health.
- Investigation of the potential for cortisone acetate to modulate the immune response to cancer and its potential as an adjunct therapy for cancer treatment.
Conclusion:
Cortisone acetate is a synthetic glucocorticoid hormone that has a wide range of applications in scientific research. It has well-established anti-inflammatory and immunosuppressive properties and is commonly used as a model compound to study the mechanism of action and physiological effects of glucocorticoid hormones. While it has several advantages for laboratory experiments, it also has limitations and potential for toxic effects. There are several potential future directions for research on cortisone acetate, including the development of new derivatives with improved efficacy and reduced side effects and investigation of its potential in the treatment of autoimmune diseases and cancer.
Synthesis Methods
Cortisone acetate can be synthesized from cortisol through a series of chemical reactions. The first step involves the oxidation of cortisol to form 11-dehydrocortisol. This is followed by acetylation of the 21-hydroxyl group with acetic anhydride to produce cortisone acetate.
Scientific Research Applications
Cortisone acetate has a wide range of applications in scientific research, particularly in the fields of immunology, pharmacology, and endocrinology. It is commonly used as a model compound to study the mechanism of action and physiological effects of glucocorticoid hormones.
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)












